
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of non-ozone depleting difluorocarbene reagents has streamlined the process, making it more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Electrophilic Reagents: Used in substitution reactions to replace fluorine atoms.
Radical Initiators: Employed in radical difluoromethylation processes.
Transition Metal Catalysts: Such as copper and silver, used to facilitate difluoromethylation.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Wirkmechanismus
The mechanism by which 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to specific proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Difluoromethyl-quinoxalin-2-ones
- Trifluoromethyl ethers
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is unique due to its multiple fluorine atoms on the pyridine ring, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Eigenschaften
Molekularformel |
C6HF6N |
|---|---|
Molekulargewicht |
201.07 g/mol |
IUPAC-Name |
3-(difluoromethyl)-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C6HF6N/c7-2-1(4(9)10)5(11)13-6(12)3(2)8/h4H |
InChI-Schlüssel |
ACLTVJLNJRLBNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)


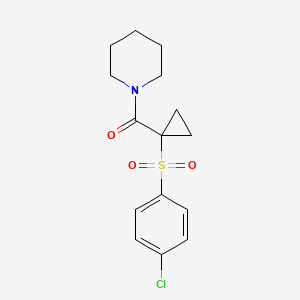

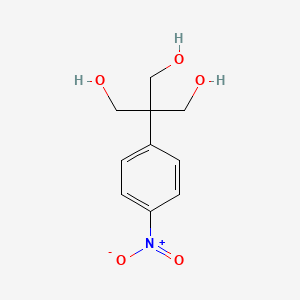
![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)

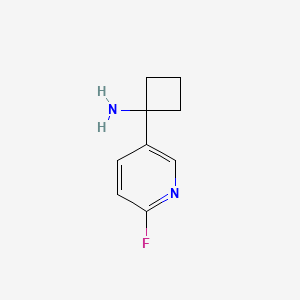
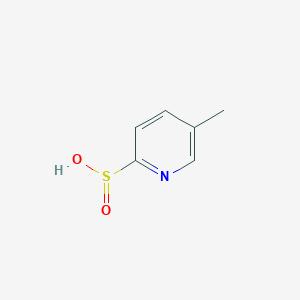

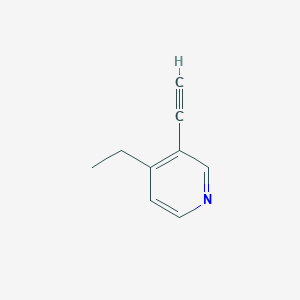
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
